molecular formula C11H13Cl2N B13033510 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine

Cat. No.: B13033510
M. Wt: 230.13 g/mol
InChI Key: XRHDWQLNNUKUDR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H13Cl2N This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to an ethanamine backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 2,4-dichlorobenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. .

Scientific Research Applications

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets within the body:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes. .

Comparison with Similar Compounds

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-cyclopropyl-2-(2,4-dichlorophenyl)ethanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7,11H,1-2,5,14H2

InChI Key

XRHDWQLNNUKUDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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